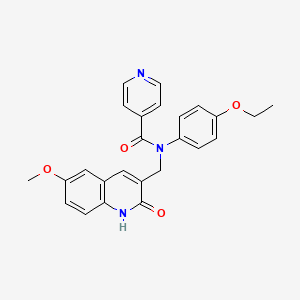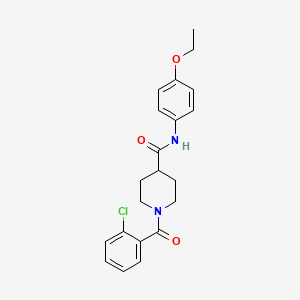
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide, also known as CEP-32274, is a synthetic compound that belongs to the piperidine class of molecules. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of GSK-3β has been implicated in the treatment of several diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide works by selectively inhibiting GSK-3β, which is involved in various cellular processes. GSK-3β phosphorylates and regulates the activity of various proteins, including beta-catenin, tau, and insulin receptor substrate 1 (IRS-1). Inhibition of GSK-3β leads to the stabilization of beta-catenin, which activates the Wnt signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of GSK-3β also leads to the dephosphorylation of tau, which prevents the formation of neurofibrillary tangles in Alzheimer's disease. Inhibition of GSK-3β also improves insulin sensitivity and glucose metabolism by increasing the activity of IRS-1.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In animal models of diabetes, this compound improves glucose tolerance and insulin sensitivity. In animal models of Alzheimer's disease, this compound improves cognitive function and reduces the formation of neurofibrillary tangles. This compound has also been found to have anti-inflammatory effects in animal models of colitis.
实验室实验的优点和局限性
The advantages of using 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide in lab experiments include its potency and selectivity for GSK-3β, which allows for the specific inhibition of this enzyme. This compound has also been extensively studied in various disease models, which provides a wealth of information on its potential therapeutic applications. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide. One potential direction is the development of more potent and selective GSK-3β inhibitors. Another direction is the investigation of the therapeutic potential of this compound in other diseases, such as inflammatory bowel disease and schizophrenia. The use of this compound in combination with other drugs or therapies is also an area of future research. Finally, the development of new formulations of this compound with improved solubility and pharmacokinetic properties is an important area of future research.
合成方法
The synthesis of 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves the reaction of 4-ethoxyaniline with 2-chlorobenzoyl chloride to form 1-(2-chlorobenzoyl)-4-ethoxyaniline. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, this compound.
科学研究应用
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, GSK-3β inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In diabetes, GSK-3β inhibition has been shown to improve insulin sensitivity and glucose metabolism. This compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In neurodegenerative disorders, GSK-3β inhibition has been shown to protect neurons from degeneration. This compound has been found to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-27-17-9-7-16(8-10-17)23-20(25)15-11-13-24(14-12-15)21(26)18-5-3-4-6-19(18)22/h3-10,15H,2,11-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYXTSMAMVZPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716029.png)

![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)
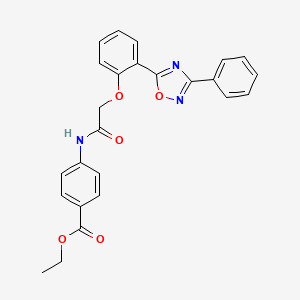

![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)
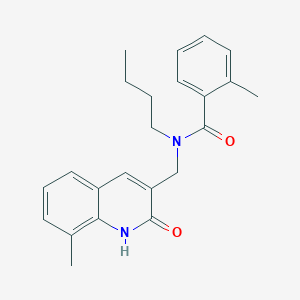
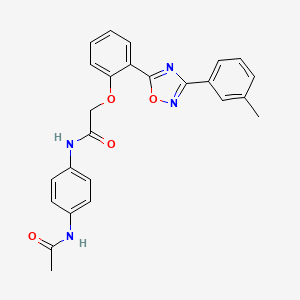

![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)
